Thiethylperazinmaleat

Übersicht

Beschreibung

Thiethylperazine malate is a compound belonging to the phenothiazine class, primarily used as an antiemetic. It is particularly effective in treating nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins . This compound is a dopamine antagonist and does not prevent vertigo or motion sickness .

Wissenschaftliche Forschungsanwendungen

Thiethylperazin-Malat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Phenothiazinen verwendet.

Medizin: Es wird in klinischen Umgebungen hauptsächlich als Antiemetikum eingesetzt.

Industrie: Thiethylperazin-Malat wird in der pharmazeutischen Industrie zur Herstellung von Antiemetika eingesetzt.

5. Wirkmechanismus

Thiethylperazin-Malat übt seine Wirkung aus, indem es Dopaminrezeptoren (Typ 1, 2 und 4), Serotoninrezeptoren (Typ 2A und 2C), Muskarinrezeptoren (Typ 1 bis 5), Alpha-1-adrenerge Rezeptoren und Histamin-H1-Rezeptoren antagonisiert . Diese breite Rezeptorantagonisierung trägt dazu bei, Übelkeit und Erbrechen zu reduzieren, indem sie die Wirkung dieser Neurotransmitter im Gehirn blockiert .

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres Phenothiazinderivat, das als Antipsychotikum und Antiemetikum eingesetzt wird.

Prochlorperazin: Ähnlich wie Thiethylperazin wird es zur Kontrolle von schwerer Übelkeit und Erbrechen eingesetzt.

Promethazin: Wird wegen seiner antihistaminischen und antiemetischen Eigenschaften eingesetzt.

Vergleich: Thiethylperazin-Malat ist einzigartig in seiner Fähigkeit, das Transportprotein ABCC1 zu aktivieren, das Beta-Amyloid aus dem Gehirn entfernt, eine Eigenschaft, die Chlorpromazin, Prochlorperazin oder Promethazin nicht teilen . Zusätzlich hat Thiethylperazin eine höhere Affinität zu Serotoninrezeptoren im Vergleich zu Dopaminrezeptoren, was zu seinem unterschiedlichen pharmakologischen Profil beitragen kann .

Wirkmechanismus

Target of Action

Thiethylperazine malate, also known as Thiethylperazine dimalate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (mAChRs 1-5), alpha-1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including mood regulation, nausea, and vomiting control.

Mode of Action

Thiethylperazine malate exerts its therapeutic effects by blocking its target receptors. It has a greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors . This antagonism at dopamine and serotonin type 2 receptors is responsible for its antipsychotic effect .

Biochemical Pathways

The biochemical pathways affected by Thiethylperazine malate are primarily those involving dopamine and serotonin. By blocking dopamine and serotonin receptors, Thiethylperazine malate can alter the signaling pathways of these neurotransmitters, leading to changes in physiological responses . .

Pharmacokinetics

Thiethylperazine malate is highly lipophilic, allowing it to bind with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and can penetrate the placenta . The compound is mainly metabolized in the liver, with only 3% being eliminated unchanged . The half-life of Thiethylperazine malate is approximately 12 hours .

Result of Action

The molecular and cellular effects of Thiethylperazine malate’s action are primarily related to its antagonism of dopamine and serotonin receptors. This can lead to a reduction in nausea and vomiting, which is why Thiethylperazine malate is often used as an antiemetic . Additionally, Thiethylperazine malate can activate the transport protein ABCC1, which clears beta-amyloid from the brains of mice .

Biochemische Analyse

Biochemical Properties

Thiethylperazine malate is an antagonist of dopamine receptors (DRD1, DRD2, DRD4) as well as of 5-HT 2A, 5-HT 2C receptors, mAChRs (1 through 5), α 1 adrenergic receptor and H 1 receptor . It interacts with these receptors and inhibits their function, which leads to its antiemetic effects .

Cellular Effects

Thiethylperazine malate influences cell function by antagonizing various receptors. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Thiethylperazine malate involves its antagonistic action on various receptors. It binds to these receptors and inhibits their function . This can lead to changes in gene expression and cellular processes .

Dosage Effects in Animal Models

The effects of Thiethylperazine malate can vary with different dosages in animal models

Metabolic Pathways

Thiethylperazine malate is mainly metabolized in the liver, and only 3% is eliminated unchanged

Transport and Distribution

Thiethylperazine malate is highly lipophilic and binds with membranes and serum proteins (over 85%) . It accumulates in organs with high blood flow and penetrates the placenta

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiethylperazine malate involves several steps. The Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine. The carboxyl group in the anthranilic acid residue is then thermolytically removed. Upon treatment with sulfur and iodine, phenothiazine is predominantly formed. Alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide affords thiethylperazine .

Industrial Production Methods: Industrial production of thiethylperazine malate involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Thiethylperazin-Malat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die schwefelhaltige Seitenkette verändern.

Reduktion: Der Phenothiazinring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Piperazinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu teilweise oder vollständig reduzierten Phenothiazinderivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.

Prochlorperazine: Similar to thiethylperazine, it is used to control severe nausea and vomiting.

Promethazine: Used for its antihistamine and antiemetic properties.

Comparison: Thiethylperazine malate is unique in its ability to activate the transport protein ABCC1, which clears beta-amyloid from the brain, a feature not shared by chlorpromazine, prochlorperazine, or promethazine . Additionally, thiethylperazine has a higher affinity for serotonin receptors compared to dopamine receptors, which may contribute to its distinct pharmacological profile .

Biologische Aktivität

Thiethylperazine malate, a derivative of the phenothiazine class, is primarily recognized for its antiemetic properties. It functions as a dopamine antagonist and is utilized in clinical settings to manage nausea and vomiting associated with various medical treatments. This article explores the biological activity of thiethylperazine malate, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Thiethylperazine Malate

Thiethylperazine malate is known to interact with multiple neurotransmitter systems. It exhibits antagonistic activity at several receptors, including:

- Dopamine Receptors : Primarily DRD1, DRD2, and DRD4

- Serotonin Receptors : 5-HT2A and 5-HT2C

- Muscarinic Acetylcholine Receptors : mAChRs (1-5)

- Adrenergic Receptors : α1

- Histamine Receptors : H1

This broad receptor profile contributes to its efficacy in treating nausea and vomiting while also presenting a risk for extrapyramidal symptoms (EPS) due to dopamine antagonism .

Pharmacodynamics

Thiethylperazine malate's mechanism of action is primarily through its antagonism of dopamine and serotonin receptors. This action is particularly significant in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS), where it mitigates nausea and vomiting .

Key Pharmacodynamic Properties:

| Property | Details |

|---|---|

| Dopamine Antagonism | Blocks D2 receptors, reducing dopaminergic stimulation associated with nausea. |

| Serotonin Antagonism | Inhibits 5-HT2A receptors, contributing to antiemetic effects. |

| Anticholinergic Effects | Modulates mAChR activity, which can influence gastrointestinal motility. |

| Alpha-Adrenergic Activity | May cause sedation and hypotension in some patients due to α1 receptor blockade. |

Pharmacokinetics

The pharmacokinetic profile of thiethylperazine malate indicates high lipophilicity, leading to significant protein binding (over 85%) and extensive distribution in well-perfused organs. The drug is metabolized predominantly in the liver, with approximately 3% eliminated unchanged .

Key Pharmacokinetic Parameters:

| Parameter | Value/Details |

|---|---|

| Half-Life | Approximately 12 hours |

| Protein Binding | >85% |

| Metabolism | Primarily hepatic; extensive first-pass metabolism |

| Elimination Route | Mainly hepatic; minimal renal excretion |

Clinical Applications

Thiethylperazine malate has been effectively used in various clinical scenarios:

- Nausea and Vomiting Management : Particularly useful during anesthesia, chemotherapy, and radiation therapy.

- Antipsychotic Potential : Although not marketed as an antipsychotic, it may exhibit efficacy in managing symptoms of schizophrenia due to its receptor profile.

- Case Studies :

Safety Profile and Adverse Effects

While thiethylperazine malate is effective, it is associated with several adverse effects:

- Extrapyramidal Symptoms (EPS) : Including akathisia, dystonia, and tardive dyskinesia.

- Sedation and Hypotension : Due to its antihistaminic and alpha-blocking properties.

- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition that can occur with antipsychotic medications.

Adverse Effects Summary:

| Adverse Effect | Incidence/Notes |

|---|---|

| Extrapyramidal Symptoms | Common; dose-dependent |

| Sedation | Moderate; varies by individual |

| Hypotension | Observed particularly with intravenous administration |

| NMS Risk | Rare but potentially fatal; requires immediate attention |

Eigenschaften

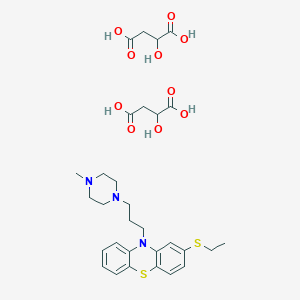

IUPAC Name |

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHLZDYRHLACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1420-55-9 (Parent) | |

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045586 | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-63-1 | |

| Record name | Thiethylperazine malate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiethylperazine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIETHYLPERAZINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper "Thiethylperazine: a clinical investigation of a new anti-emetic drug"?

A1: The research paper focuses on investigating the clinical efficacy and safety of thiethylperazine as a new anti-emetic drug []. This likely involves evaluating its effectiveness in preventing or reducing nausea and vomiting in a clinical setting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.